molecular formula C10H9I2NO2 B14357662 4-(Allyloxy)-3,5-diiodobenzamide

4-(Allyloxy)-3,5-diiodobenzamide

Cat. No.: B14357662
M. Wt: 428.99 g/mol
InChI Key: FRPOXBFBDDIJTA-UHFFFAOYSA-N
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Description

4-(Allyloxy)-3,5-diiodobenzamide is an organic compound characterized by the presence of an allyloxy group and two iodine atoms attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-3,5-diiodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-diiodoaniline and allyl alcohol.

    Formation of Intermediate: The 3,5-diiodoaniline undergoes a reaction with allyl alcohol in the presence of a suitable catalyst to form an intermediate compound.

    Amidation: The intermediate is then subjected to amidation using a reagent such as benzoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-3,5-diiodobenzamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deiodinated derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

4-(Allyloxy)-3,5-diiodobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-3,5-diiodobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes involved in cellular growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-(Allyloxy)-2-hydroxybenzophenone: Similar structure with an additional hydroxyl group.

    1-Allyloxy-4-propoxybenzene: Contains a propoxy group instead of iodine atoms.

Uniqueness

4-(Allyloxy)-3,5-diiodobenzamide is unique due to the presence of two iodine atoms, which impart distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H9I2NO2

Molecular Weight

428.99 g/mol

IUPAC Name

3,5-diiodo-4-prop-2-enoxybenzamide

InChI

InChI=1S/C10H9I2NO2/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h2,4-5H,1,3H2,(H2,13,14)

InChI Key

FRPOXBFBDDIJTA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1I)C(=O)N)I

Origin of Product

United States

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